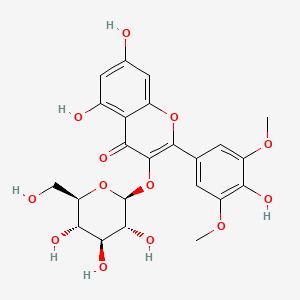

Syringétine-3-O-glucoside

Vue d'ensemble

Description

Syringetin-3-O-glucoside is a flavonol glycoside, a type of flavonoid. It is an O-methylated flavonol, which means it has methoxy groups attached to its structure. This compound is found in various plants, including red grapes, and is known for its potential health benefits due to its antioxidant properties .

Applications De Recherche Scientifique

Syringetin-3-O-glucoside has a wide range of scientific research applications, including:

Chemistry: It is studied for its antioxidant properties and its ability to undergo various chemical reactions.

Biology: It is investigated for its potential health benefits, including its anti-inflammatory and anticancer properties.

Medicine: It is explored for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the food and beverage industry for its antioxidant properties and potential health benefits

Mécanisme D'action

Target of Action:

Syringetin-3-o-glucoside (SG) primarily targets specific cellular pathways and molecules. One of its key targets is the bone morphogenetic protein-2 (BMP-2) . BMP-2 plays a crucial role in osteoblast differentiation, which is essential for bone formation and repair . Additionally, SG interacts with other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which further influences cellular responses.

Biochemical Pathways:

SG affects several downstream pathways related to bone metabolism. These include the SMAD1/5/8 pathway, which is closely associated with BMP signaling. Activation of SMAD proteins leads to the transcription of genes involved in osteogenesis and bone matrix synthesis .

Pharmacokinetics:

SG’s pharmacokinetic properties are essential for understanding its bioavailability and therapeutic effects. Although detailed information on SG’s ADME (absorption, distribution, metabolism, and excretion) properties is scarce, we know that its methylation enhances metabolic stability and membrane transport. This methylation likely contributes to improved oral bioavailability .

Result of Action:

The molecular and cellular effects of SG’s action include:

- SG promotes the differentiation of osteoblasts, leading to bone formation and repair. SG modulates gene expression related to osteogenesis and bone health. As a flavonol glycoside, SG may exhibit antioxidant properties, protecting cells from oxidative stress .

Analyse Biochimique

Biochemical Properties

Syringetin-3-O-Glucoside interacts with various enzymes, proteins, and other biomolecules. The compound exhibits a wide range of biological activities that include strong antioxidant, anticancer, antidiabetic, and anti-inflammatory properties . It may be beneficial to protect against neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Cellular Effects

Syringetin-3-O-Glucoside has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces human osteoblast differentiation through the bone morphogenetic protein-2 / extracellular signal-regulated kinase 1/2 pathway .

Molecular Mechanism

The molecular mechanism of Syringetin-3-O-Glucoside involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of Syringetin-3-O-Glucoside change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Syringetin-3-O-Glucoside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Syringetin-3-O-Glucoside is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Methylation of free hydroxyl groups in flavonoids greatly enhances the metabolic stability and increases membrane transport, facilitating absorption and improving oral bioavailability of flavonoids .

Transport and Distribution

Syringetin-3-O-Glucoside is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can influence various cellular processes, suggesting that it may be localized to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of syringetin-3-O-glucoside typically involves the glycosylation of syringetin. Glycosylation is the process of attaching a sugar molecule to another molecule, in this case, syringetin. This reaction is catalyzed by glycosyltransferase enzymes, which facilitate the transfer of a glucose molecule to syringetin .

Industrial Production Methods

In an industrial setting, the production of syringetin-3-O-glucoside can be achieved through the extraction from plant sources or through biotechnological methods involving the use of genetically modified microorganisms that express the necessary glycosyltransferase enzymes .

Analyse Des Réactions Chimiques

Types of Reactions

Syringetin-3-O-glucoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can lead to the formation of quinones.

Reduction: This reaction involves the gain of electrons and can convert quinones back to their original phenolic form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include methyl iodide for methylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of syringetin-3-O-glucoside can lead to the formation of quinones, while reduction can revert these quinones back to their phenolic form .

Comparaison Avec Des Composés Similaires

Syringetin-3-O-glucoside is structurally related to several other phenolic compounds, including:

Laricitrin: A 3’-O-methyl derivative of myricetin.

Isorhamnetin: A 3’-O-methylated flavonol.

Ayanin: Another O-methylated flavonol.

Uniqueness

What sets syringetin-3-O-glucoside apart from these similar compounds is its specific glycosylation pattern, which can influence its bioavailability, metabolic stability, and biological activity. The presence of the glucose moiety can enhance its solubility and absorption in the body, making it a unique and valuable compound for various applications .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346145 | |

| Record name | Syringetin-3-O-hexoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: In what plant sources can Syringetin-3-O-glucoside be found?

A1: Syringetin-3-O-glucoside has been identified in various plant species. The provided research highlights its presence in Cabernet Sauvignon grapes and wines , Angelica sinensis , specific Achillea species like Achillea atrata and Achillea moschata , Rhodomyrtus tomentosa fruits , and Agathis robusta bark . This suggests it might be a common phenolic compound in various plants, potentially contributing to their biological properties.

Q2: Does Syringetin-3-O-glucoside play a role in a plant's defense mechanisms?

A2: While the provided research doesn't directly investigate the role of Syringetin-3-O-glucoside in plant defense, its presence in various plant species known for their bioactive properties hints at this possibility. For example, Achillea species, known for their medicinal properties, showed antimicrobial activity, with Syringetin-3-O-glucoside being a prominent compound in A. atrata and A. moschata . This suggests a potential role in plant defense against pathogens. Further research is needed to confirm its specific role in plant defense mechanisms.

Q3: How does processing affect the levels of Syringetin-3-O-glucoside in plants?

A3: Processing methods like stir-frying and vinegar treatment can alter the levels of Syringetin-3-O-glucoside in plants. For instance, vinegar-treated Angelica sinensis exhibited significant changes in Syringetin-3-O-glucoside levels compared to its crude form . This suggests that traditional processing techniques might influence the bioavailability and potential bioactivity of Syringetin-3-O-glucoside in medicinal plants.

Q4: What is the potential of Syringetin-3-O-glucoside in protecting against renal damage?

A4: Research suggests that Syringetin-3-O-glucoside, found in Agathis robusta Bark Extract (ARBE), might contribute to protecting against renal ischemia-reperfusion injury (RIRI) . While the study primarily focused on ARBE's overall effect, Syringetin-3-O-glucoside was identified as one of the most relevant compounds based on its presence and network analysis linking it to RIRI-related molecular targets. Further investigation into the specific mechanisms of action of Syringetin-3-O-glucoside in this context is warranted.

Q5: Can Syringetin-3-O-glucoside be transformed by probiotic bacteria?

A5: Yes, research indicates that certain probiotic bacteria can biotransform Syringetin-3-O-glucoside. A study investigating the impact of probiotic bacteria on lotus seedpod procyanidins found that Streptococcus thermophilus 81 increased the content of Syringetin-3-O-glucoside . This suggests that gut microbiota might play a role in metabolizing and potentially influencing the bioavailability and bioactivity of Syringetin-3-O-glucoside ingested through dietary sources.

Q6: Are there analytical methods to identify and quantify Syringetin-3-O-glucoside in plant materials?

A6: Yes, researchers utilize advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify Syringetin-3-O-glucoside in plant extracts and wines . This technique allows for the separation, detection, and quantification of individual phenolic compounds, including Syringetin-3-O-glucoside, even in complex mixtures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-2-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2510349.png)

![N-cyclohexyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2510354.png)

![4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510355.png)

![3-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2510357.png)

![N-(2,5-dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2510358.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2510361.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(propan-2-yl)-1H-imidazole-4-carboxamide](/img/structure/B2510366.png)